

Application Note: Mass Spectrometry of 5-Bromo-2-methoxybenzenesulfonyl Chloride Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzenesulfonyl chloride

Cat. No.: B1268023

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-methoxybenzenesulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] Its derivatives, often sulfonamides, are of significant interest in drug discovery.^[2] Accurate characterization of these molecules is paramount for ensuring purity, confirming structure, and understanding metabolic pathways. Mass spectrometry (MS) is a powerful analytical technique for the qualitative and quantitative analysis of these compounds, providing information on molecular weight and fragmentation patterns that aid in structural elucidation.^{[1][3]} This document provides a detailed protocol for the mass spectrometric analysis of **5-bromo-2-methoxybenzenesulfonyl chloride** and its derivatives, focusing on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Key Physicochemical Properties of 5-Bromo-2-methoxybenzenesulfonyl Chloride

Property	Value
CAS Number	23095-05-8
Molecular Formula	C ₇ H ₆ BrClO ₃ S ^[4]
Molecular Weight	285.54 g/mol
Appearance	White to off-white crystalline powder ^{[4][5]}
Melting Point	115-118 °C

Mass Spectrometry Data and Interpretation

The mass spectrum of **5-Bromo-2-methoxybenzenesulfonyl chloride** is characterized by the presence of bromine and chlorine isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.^[6] This results in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.

Expected Fragmentation Pattern:

Under electron ionization, sulfonyl chlorides typically undergo fragmentation through the loss of a chlorine radical (Cl[•]) and sulfur dioxide (SO₂).^[1] For **5-Bromo-2-methoxybenzenesulfonyl chloride**, the key expected fragments are summarized below.

Ion	m/z (for ⁷⁹ Br and ³⁵ Cl)	m/z (for ⁸¹ Br and ³⁵ Cl)	Description
[M] ⁺	284	286	Molecular Ion
[M-Cl] ⁺	249	251	Loss of Chlorine
[M-SO ₂] ⁺	220	222	Loss of Sulfur Dioxide
[M-SO ₂ Cl] ⁺	185	187	Loss of Sulfonyl Chloride group
[C ₆ H ₃ BrO] ⁺	170	172	Bromophenoxy cation

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

- Sample Dissolution: Accurately weigh 1-2 mg of the **5-bromo-2-methoxybenzenesulfonyl chloride** derivative.
- Dissolve the sample in 1 mL of a suitable volatile organic solvent such as acetonitrile, methanol, or dichloromethane to create a stock solution of 1 mg/mL.[\[7\]](#)
- Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For LC-MS analysis, the concentration may need to be adjusted based on the sensitivity of the instrument and the column capacity.[\[7\]](#)
- Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before introduction to the mass spectrometer to prevent clogging of the system.[\[7\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Derivatives

For volatile and thermally stable derivatives, GC-MS with electron ionization is a suitable technique.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[\[1\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[1\]](#)
- Inlet Temperature: 250 °C.
- Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 15 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI).[\[3\]](#)
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: m/z 50-500.
 - Scan Speed: 2 scans/second.

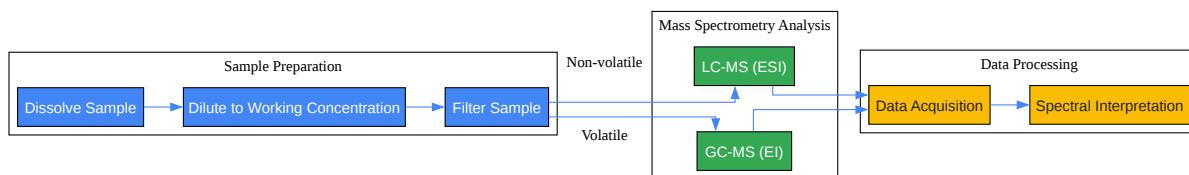
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Non-Volatile Derivatives

For less volatile or thermally labile derivatives, such as sulfonamides, LC-MS with electrospray ionization is the preferred method.

- Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.
- LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase:
 - A: 0.1% formic acid in water.
 - B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - Initial: 5% B.
 - 0-5 min: Ramp to 95% B.

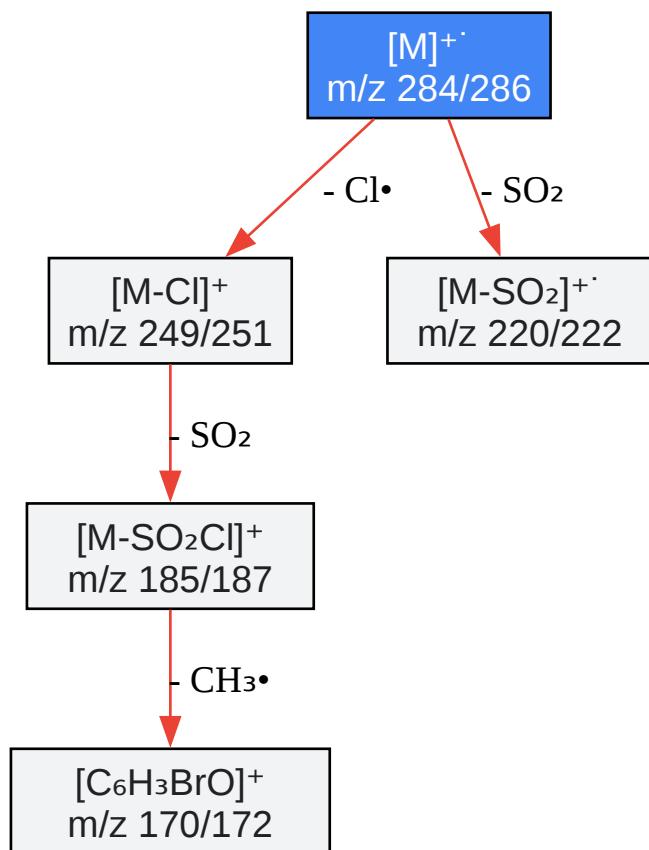
- 5-7 min: Hold at 95% B.
- 7.1-9 min: Return to 5% B and equilibrate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
 - Capillary Voltage: 3.5 kV.
 - Drying Gas Temperature: 325 °C.
 - Drying Gas Flow: 8 L/min.
 - Nebulizer Pressure: 35 psi.
 - Mass Range: m/z 100-800.

Visualizations



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Caption: General experimental workflow for the mass spectrometric analysis of **5-Bromo-2-methoxybenzenesulfonyl chloride** derivatives.

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Caption: Proposed primary fragmentation pathway of **5-Bromo-2-methoxybenzenesulfonyl chloride** under Electron Ionization.

Conclusion

The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of **5-bromo-2-methoxybenzenesulfonyl chloride** and its derivatives. The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the specific derivative. Careful interpretation of the resulting mass spectra, particularly the isotopic patterns and fragmentation, will enable confident structural elucidation and purity assessment, which are critical in research and drug development.

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